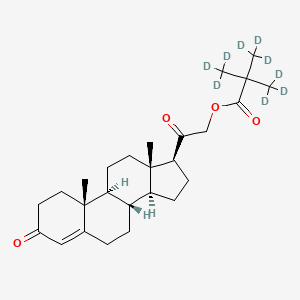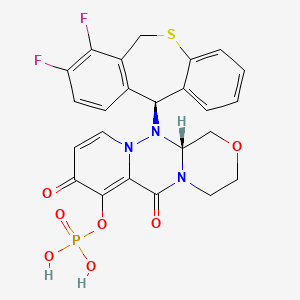
Cap-dependent endonuclease-IN-17
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cap-dependent endonuclease-IN-17 is a compound known for its ability to inhibit the activity of cap-dependent endonucleases. These enzymes play a crucial role in the replication of certain viruses, including the influenza virus, by cleaving the cap structure of host pre-messenger RNA. This inhibition disrupts the viral replication process, making this compound a valuable antiviral agent .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Cap-dependent endonuclease-IN-17 involves multiple steps, including the formation of key intermediates and their subsequent functionalization.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: Cap-dependent endonuclease-IN-17 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
Cap-dependent endonuclease-IN-17 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the inhibition of cap-dependent endonucleases and to develop new synthetic methodologies.
Biology: Employed in research on viral replication mechanisms and the development of antiviral therapies.
Medicine: Investigated for its potential use in treating viral infections, particularly influenza.
Industry: Utilized in the production of antiviral drugs and as a reference compound in quality control processes
作用机制
Cap-dependent endonuclease-IN-17 exerts its effects by binding to the active site of cap-dependent endonucleases, thereby inhibiting their activity. This inhibition prevents the cleavage of the cap structure from host pre-messenger RNA, which is essential for viral mRNA synthesis. As a result, the replication of the virus is disrupted, leading to a reduction in viral load and the alleviation of infection symptoms .
相似化合物的比较
Baloxavir marboxil: Another cap-dependent endonuclease inhibitor used to treat influenza.
Tanshinone I: A compound identified as a cap-dependent endonuclease inhibitor with broad-spectrum antiviral activity.
Uniqueness: Cap-dependent endonuclease-IN-17 is unique due to its specific inhibition of cap-dependent endonucleases, making it highly effective against viruses that rely on this enzyme for replication. Its distinct chemical structure also allows for targeted inhibition with minimal off-target effects .
属性
分子式 |
C24H20F2N3O7PS |
|---|---|
分子量 |
563.5 g/mol |
IUPAC 名称 |
[(3R)-2-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-9,12-dioxo-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-yl] dihydrogen phosphate |
InChI |
InChI=1S/C24H20F2N3O7PS/c25-16-6-5-13-15(20(16)26)12-38-18-4-2-1-3-14(18)21(13)29-19-11-35-10-9-27(19)24(31)22-23(36-37(32,33)34)17(30)7-8-28(22)29/h1-8,19,21H,9-12H2,(H2,32,33,34)/t19-,21+/m1/s1 |
InChI 键 |
RBPQWOONNOYHLF-CTNGQTDRSA-N |
手性 SMILES |
C1COC[C@@H]2N1C(=O)C3=C(C(=O)C=CN3N2[C@H]4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)OP(=O)(O)O |
规范 SMILES |
C1COCC2N1C(=O)C3=C(C(=O)C=CN3N2C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)OP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


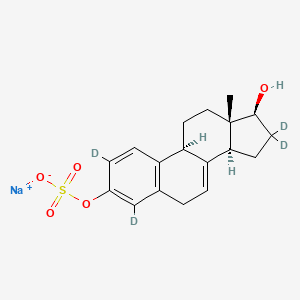
![(2S)-6-amino-2-[2-[[(2S)-2-[6-aminohexanoyl-[2-[[(2S)-2-[2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]ethyl-(3-sulfanylpropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]ethyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]ethyl-[5-(diaminomethylideneamino)pentanoyl]amino]hexanamide;2,2,2-trifluoroacetic acid](/img/structure/B12422761.png)
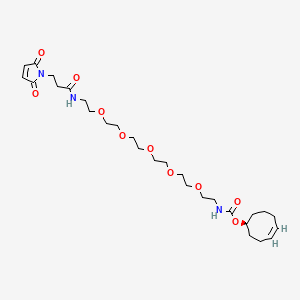
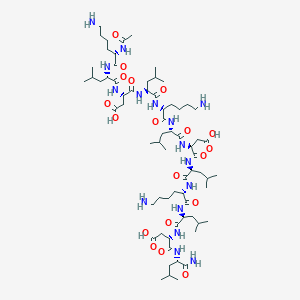
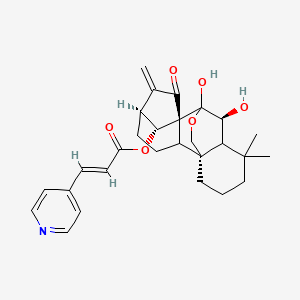
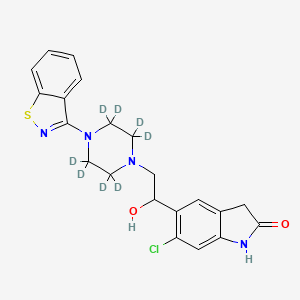
![cyclo[N(Me)Ala-bAla-D-OLeu-aMePro-aMeIle-N(Me)Val]](/img/structure/B12422780.png)
![N-[3-[(1R)-1-hydroxy-2-[2-[(3-methyl-2H-indazol-6-yl)oxy]ethylamino]ethyl]phenyl]cyclobutanesulfonamide](/img/structure/B12422790.png)



